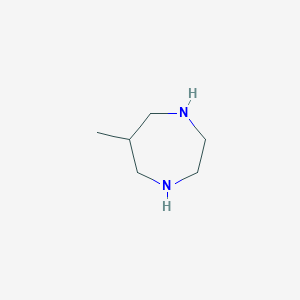

6-Methyl-1,4-diazepane

説明

The 1,4-diazepane framework is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. ontosight.ai This core structure, a saturated version of diazepine (B8756704), is a cornerstone in the development of a multitude of synthetic compounds. ontosight.ainih.gov The unique three-dimensional geometry of the seven-membered ring allows it to serve as a versatile template for creating ligands that can interact with high affinity and selectivity with various biological targets. nih.gov Researchers have developed numerous synthetic routes to create 1,4-diazepane derivatives, often involving the condensation of diamines with dihaloalkanes or the reduction of corresponding diazepine compounds. ontosight.ainih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335112 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89582-17-2 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1,4 Diazepane and Its Derivatives

Strategies for Diazepane Ring Construction

The formation of the 1,4-diazepane ring is the cornerstone of synthesizing 6-methyl-1,4-diazepane and its analogs. Various strategies have been developed to construct this seven-membered heterocycle, each offering distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns.

Ring Closure Reactions

Intramolecular cyclization is a direct method for forming the 1,4-diazepane ring. This approach typically involves the formation of one or two carbon-nitrogen bonds in a precursor molecule that already contains the requisite atoms for the seven-membered ring. One such strategy is the intramolecular C–N bond coupling. For instance, a facile synthesis of functionalized 1,4-benzodiazepine derivatives, which are structurally related to diazepanes, has been achieved through a copper(I)-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. This reaction proceeds under mild conditions to provide azetidine-fused 1,4-diazepine derivatives that can be further elaborated. mdpi.comnih.gov

Another approach involves domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. A step- and atom-economical protocol for the synthesis of 1,4-diazepanes involves the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. researchgate.netnih.govacs.org Similarly, a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides provides an efficient, transition-metal-free route to monocyclic 1,4-diazepinones. researchgate.net

| Ring Closure Method | Key Precursors | Reaction Type | Notes |

| Intramolecular C–N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | Copper(I)-catalyzed cross-coupling | Yields azetidine-fused 1,4-diazepines. mdpi.comnih.gov |

| Domino Aza-Nazarov Cyclization | 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Aza-Michael cyclization | Atom-economical, can be solvent-free. researchgate.netnih.govacs.org |

| Domino Aza-Michael/SN2 Cyclization | 1-Azadienes, α-Halogenoacetamides | Nucleophilic cyclization | Transition-metal-free synthesis of 1,4-diazepinones. researchgate.net |

Reductive Cyclization Approaches

Reductive cyclization, particularly reductive amination, is a powerful and widely used method for constructing cyclic amines, including 1,4-diazepanes. organicreactions.org This process involves the intramolecular reaction between an amine and a carbonyl group within the same molecule, followed by reduction of the resulting imine or enamine intermediate. masterorganicchemistry.comresearchgate.netjocpr.com This strategy is valuable for preparing cyclic amines from precursors containing both carbonyl and amine moieties. organicreactions.org

A biocatalytic approach using imine reductases (IREDs) has been developed for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. researchgate.net This enzymatic method offers high enantioselectivity for the synthesis of important pharmaceutical intermediates. researchgate.netresearchgate.net Additionally, copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines has been shown to produce 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities. unizar.esus.es

Cyclocondensation Reactions of Diamines with Carbonyl Compounds

The condensation of a diamine with a dicarbonyl compound or its equivalent is a classical and versatile strategy for the synthesis of diazepine (B8756704) rings. This approach builds the seven-membered ring by forming two new C-N bonds, typically through imine or enamine formation followed by cyclization.

A one-pot synthesis of 1,4-diazepane derivatives can be achieved through the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates. nih.govacs.org This method is notable for its atom economy and can often be performed under solvent-free conditions. nih.gov Another example is the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines, where the initial step involves a carbonyl-amine condensation between 1,4-diazepane-6-amine (DAZA) and two equivalents of a 4-alkoxy-2-hydroxybenzaldehyde. This is followed by a reductive amination step to yield the final product. nih.gov

Heteropolyacids have been used as efficient catalysts for the synthesis of 1,4-diazepine derivatives from the reaction of ketimine intermediates with aldehydes, resulting in high yields and short reaction times. nih.gov Furthermore, a three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde, catalyzed by oxalic acid in water, provides a green and facile approach to dibenz nih.govnih.gov-diazepine-1-ones. researchgate.net

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The presence of a methyl group at the C6 position of the 1,4-diazepane ring introduces a stereocenter, making stereoselective synthesis a critical aspect for accessing enantiomerically pure compounds. Several asymmetric methods have been developed to control the stereochemistry at this and other positions on the diazepane core.

One powerful technique is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. This method allows for the synthesis of gem-disubstituted diazepanones, including those with all-carbon quaternary stereocenters, in high yield (up to >99%) and high enantiomeric excess (up to 95% ee). The use of specific chiral ligands, such as (S)-(CF3)3-t-BuPHOX, is key to achieving high enantioselectivity. nih.gov

Biocatalysis offers a highly selective alternative for synthesizing chiral diazepanes. An enzymatic intramolecular asymmetric reductive amination using imine reductases (IREDs) has been successfully applied to the synthesis of chiral 1,4-diazepanes. Enantiocomplementary IREDs can be used to produce either the (R)- or (S)-enantiomer of a target molecule, such as 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, with high enantiomeric excess (93 – >99%). researchgate.netresearchgate.net

A practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been established. This synthesis constructs the chiral 1,4-diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, which is derived from commercially available (S)-2-aminopropan-1-ol. researchgate.net

| Stereoselective Method | Key Features | Products | Enantioselectivity |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Uses chiral ligands (e.g., (S)-(CF3)3-t-BuPHOX) | Gem-disubstituted 1,4-diazepan-5-ones | Up to 95% ee nih.gov |

| Biocatalytic Asymmetric Reductive Amination | Employs enantiocomplementary imine reductases (IREDs) | Chiral 1,4-diazepanes | 93 – >99% ee researchgate.netresearchgate.net |

| Intramolecular Fukuyama-Mitsunobu Cyclization | Starts from chiral precursors (e.g., (S)-2-aminopropan-1-ol) | Chiral 3-methyl-1,4-diazepane derivatives | High, based on chiral starting material researchgate.net |

Functionalization and Substitution Reactions at the Diazepane Core

Once the 1,4-diazepane ring is constructed, further functionalization, particularly at the nitrogen atoms, allows for the synthesis of a diverse range of derivatives. Alkylation and acylation of the amine groups are common transformations that introduce substituents to modulate the compound's properties.

Alkylation and Acylation of Amine Groups

The secondary amine groups in the 1,4-diazepane ring are nucleophilic and can be readily alkylated or acylated. Reductive amination serves as a powerful method for the N-alkylation of amines. masterorganicchemistry.com A one-pot synthesis for producing N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines involves an initial carbonyl-amine condensation followed by reductive amination with sodium borohydride. nih.gov This process can lead to mono-, di-, or tri-alkylated products, and reaction conditions can be optimized to favor the desired tri-alkylated compound. nih.gov

Acylation of amines with acyl halides is a fundamental method for preparing amides. nih.gov In the context of the diazepane core, acylation can be used to introduce a variety of functional groups. For example, in the synthesis of a suvorexant analogue, a diazepane with a free secondary amine was coupled with a benzoyl chloride to provide the final acylated product. nih.gov It has also been noted that acylation of a nitrogen atom in a fused azetidine-diazepine system can enhance the reactivity of the azetidine ring towards ring-opening reactions. nih.gov

Strategic Introduction of Methyl and Other Substituents

The biological activity of 1,4-diazepane derivatives is significantly influenced by the type and placement of substituents on the seven-membered ring. Consequently, methods for the precise introduction of methyl and other functional groups are fundamental to the synthesis of targeted compounds like this compound.

A key strategy for introducing a methyl group at the 5-position of the diazepane ring involves a Michael addition reaction. In a solution-phase synthesis of 1,4-diazepane-2-ones, an amino intermediate undergoes a 1,4-addition to methyl vinylketone doi.org. This step effectively installs the methyl group. The subsequent reaction sequence involves coupling with an N-protected amino acid, deprotection, and an intramolecular reductive amination to form the seven-membered ring doi.org. This cyclization can be stereoselective, with the existing chiral center of the amino acid directing the stereochemistry of the newly formed chiral center at the 5-position, often resulting in a single diastereomer doi.org.

Another approach incorporates the methyl group from a chiral starting material. For instance, the synthesis of (R)-1-benzyl-7-methyl-1,4-diazepane begins with a precursor like (R)-methyl 3-(N-benzyl-2-((t-butyloxycarboryl) amino)acetamido) butyrate googleapis.com. Through a series of reactions including deprotection and cyclization, a (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione intermediate is formed. This dione is subsequently reduced to yield the final diazepane googleapis.com.

The introduction of other substituents, particularly on the nitrogen atoms, is commonly achieved through N-alkylation or during the cyclization process. The benzyl group, for example, is often introduced via N-alkylation using a benzyl halide or by using benzylamine as a primary component in a condensation reaction that forms the diazepine ring . Further functionalization can be achieved by reacting a diazepinone precursor with a desired amine. This method has been used to introduce a variety of substituents, including N-methyl, N-ethyl, N-phenyl, and N-benzylpiperazine groups, onto the diazepine core .

| Method | Reagents/Precursors | Substituent Introduced | Position | Reference |

| Michael Addition | Amino intermediate, Methyl vinylketone | Methyl | C5 | doi.org |

| Cyclization of Chiral Precursor | (R)-methyl 3-(N-benzyl-2-((t-butyloxycarboryl) amino)acetamido) butyrate | Methyl | C7 | googleapis.com |

| N-Alkylation | Diazepane precursor, Benzyl halide | Benzyl | N1 | |

| Amidine Synthesis | Diazepinone derivative, N-methylpiperazine | Methylpiperazine | Varies |

Green Chemistry Approaches in Diazepane Synthesis

In line with the growing emphasis on sustainable practices in the pharmaceutical industry, green chemistry principles are being increasingly applied to the synthesis of diazepanes and other active pharmaceutical ingredients (APIs) jddhs.comnih.gov. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials jddhs.com.

One significant advancement in the green synthesis of diazepine derivatives is the use of efficient and reusable catalysts. Keggin-type heteropolyacids (HPAs) have been successfully employed as catalysts in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. These catalysts are noted for their strong Brønsted acidity and allow for high yields in shorter reaction times, even when used in small quantities nih.gov. The use of such catalysts aligns with the green chemistry principle of catalysis over stoichiometric reagents mdpi.com.

| Catalyst | Reactants | Solvent | Yield (%) | Reference |

| H3PW12O40 | Ketimine intermediates, Aldehydes | Ethanol | Good to Excellent | nih.gov |

| H3+xPMo12-xVxO40 | Ketimine intermediates, Aldehydes | Ethanol | Good to Excellent | nih.gov |

Other green chemistry strategies relevant to diazepane synthesis include:

Energy-Efficient Methods : Techniques such as microwave-assisted synthesis and continuous flow processing offer significant reductions in energy consumption and reaction times jddhs.commdpi.com. For example, a telescoped continuous flow synthesis using microreactors was developed for diazepam, achieving a 96% yield within a 15-minute timeframe mdpi.com.

One-Pot and Multicomponent Reactions : Designing synthetic routes that involve successive reactions in a single vessel (one-pot synthesis) improves efficiency by reducing the need for intermediate purification steps, thereby saving solvents and minimizing waste nih.govmdpi.com.

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible jddhs.com.

Structure Activity Relationships Sar and Molecular Design of 6 Methyl 1,4 Diazepane Analogues

Influence of Structural Features on Biological Recognition and Efficacy

The biological recognition and efficacy of ligands derived from 6-methyl-1,4-diazepane are dictated by the interplay of the seven-membered diazepine (B8756704) ring, the methyl group at the 6-position, and the nature of other substituents. The diazepine core is not planar and can adopt various conformations, a feature that allows its derivatives to mimic protein secondary structures, such as β-turns, which can be crucial for binding to receptors like G-Protein Coupled Receptors (GPCRs). nih.gov

A significant aspect of this scaffold is its ability to act as a structural and functional mimic of other important ligands. For instance, the derivative 6-amino-6-methylperhydro-1,4-diazepine (often abbreviated as AAZ) has been studied as a potential mimic for the well-established tridentate ligand 1,4,7-triazacyclononane (B1209588) ( nih.govaneN3). acs.orgnih.govacs.org This mimicry is based on its ability to coordinate to a metal center in a facial arrangement, similar to nih.govaneN3. acs.org The seven-membered diazepine ring in these complexes typically adopts a pseudochair configuration. acs.org

The introduction of a bulky 7-membered 1,4-diazepane ring into other molecular frameworks has been shown to significantly influence biological activity. In one study, incorporating a 1,4-diazepane ring at a specific position of a pyrimidine-based inhibitor led to a derivative with approximately 156-fold greater selectivity for CDK9 over CDK2, highlighting the ring's role in achieving target specificity. cardiff.ac.uk

Derivatization of the scaffold, particularly by adding chelating arms, profoundly impacts its function. The compound AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) is a prime example. mdpi.comresearchgate.net In AAZTA, the this compound backbone is functionalized with four acetate (B1210297) arms, creating a heptadentate chelator. acs.orgencyclopedia.pub The mesocyclic diazepane ring provides a favorable combination of structural preorganization and flexibility, which contributes to the formation of highly stable metal complexes. mdpi.comresearchgate.net This structural arrangement is key to its efficacy in applications like medical imaging. encyclopedia.pub

| Structural Feature | Influence on Recognition and Efficacy | Example Application |

| 1,4-Diazepane Ring | Provides conformational flexibility; can mimic peptide turns. nih.gov Creates a pre-organized scaffold for ligand design. mdpi.com | GPCR Ligands, Kinase Inhibitors nih.govcardiff.ac.uk |

| 6-Methyl Group | Introduces a chiral center; influences local conformation and steric interactions. | Fine-tuning receptor binding and selectivity. |

| Facial Coordination | Allows the scaffold (as 6-amino-6-methylperhydro-1,4-diazepine) to mimic ligands like 1,4,7-triazacyclononane. acs.org | Transition Metal Complexes acs.orgnih.govacs.org |

| Appended Chelating Arms | Transforms the core into a high-affinity chelator for metal ions. acs.orgencyclopedia.pub | MRI Contrast Agents, Radiopharmaceuticals nih.govencyclopedia.pub |

Rational Design Principles for this compound-based Ligands

The this compound framework is a versatile platform that provides an accessible and adaptable basis for creating neutral and anionic tri- and tetradentate ligands. rsc.org Its rational design involves leveraging the core structure to achieve specific coordination geometries, binding affinities, and functional outcomes. Key design principles include modifying the ring's substituents to control steric and electronic properties, and appending functional groups to create multidentate ligands for specific applications.

The design of GPCR ligands often capitalizes on the ability of scaffolds to mimic endogenous peptide structures. The conformational flexibility of the diazepine ring allows it to act as a β-turn mimetic, a common structural motif in peptides that bind to GPCRs. nih.gov For example, related 1,4-benzodiazepine-2,5-diones have been successfully designed as agonists for the melanocortin system of GPCRs. nih.gov Furthermore, various diazepine derivatives are known to interact with GABA receptors, which can be GPCRs. ontosight.ai The rational design of this compound analogues for GPCRs would involve tailoring substituents on the nitrogen atoms and the carbon backbone to optimize interactions with the receptor's binding pocket, with the methyl group serving to fine-tune the conformation and provide specific hydrophobic contacts.

A key application of the this compound scaffold is in the design of ligands that mimic the coordination properties of established chelators. Research has demonstrated that 6-amino-6-methylperhydro-1,4-diazepine (AAZ) can effectively mimic the facial coordination of 1,4,7-triazacyclononane ( nih.govaneN3), a highly stable and widely used macrocyclic ligand. acs.orgnih.govacs.org When two AAZ ligands coordinate to a Nickel(II) ion, they form a distorted octahedral complex, [Ni(AAZ)₂]²⁺, where each ligand binds facially. acs.org This ability to replicate the coordination environment of nih.govaneN3 makes the AAZ framework a valuable and more synthetically accessible alternative for creating specific transition metal complexes. acs.orgresearchgate.net

| Complex | Metal Ion | Ligand | Key Structural Feature |

| [Ni(AAZ)₂]²⁺ | Ni(II) | 6-Amino-6-methylperhydro-1,4-diazepine (AAZ) | Two facial tridentate ligands form a distorted octahedron. acs.org |

| [Ni( nih.govaneN3)₂]²⁺ | Ni(II) | 1,4,7-Triazacyclononane ( nih.govaneN3) | Two facial tridentate ligands form a stable octahedron. |

The 6-amino-6-methyl-1,4-diazepine framework has been successfully employed as an ancillary, or supporting, ligand in organometallic catalysis. rsc.orgrsc.org It serves as a neutral, 6-electron donor ligand that is well-suited to support cationic Group 3 metal alkyls, such as those of scandium (Sc) and yttrium (Y), which are active in olefin polymerization. rsc.org The design principle here is to use the tridentate nitrogen-based ligand to stabilize the highly reactive cationic metal center. When activated, complexes of Sc and Y with a permethylated 6-amino-6-methyl-1,4-diazepine ligand become active catalysts for ethene polymerization. rsc.org This demonstrates the utility of the diazepine framework in creating tunable catalysts for important chemical transformations. rsc.org

| Metal Complex | Activator | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol·h·bar)) |

| Sc-based | [PhMe₂NH][B(C₆F₅)₄] | 50 | 1.1 |

| Sc-based | [PhMe₂NH][B(C₆F₅)₄] | 70 | 12.3 |

| Y-based | [PhMe₂NH][B(C₆F₅)₄] | 50 | 1.9 |

Data sourced from ethene polymerization experiments. rsc.org

One of the most developed areas for the rational design of this compound analogues is in the creation of chelators for medical imaging. researchgate.net The derivative AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) was specifically designed as a high-performance chelating agent for gadolinium(III) (Gd³⁺) for use as an MRI contrast agent. nih.govacs.orgencyclopedia.pub The design combines the diazepine core with four carboxymethyl arms, resulting in a heptadentate ligand. acs.org A crucial design feature is that this 7-coordinate chelation leaves two open coordination sites on the Gd³⁺ ion for water molecules to bind and rapidly exchange (a hydration number, q, of 2). nih.govacs.org This high, inner-sphere hydration number is a primary contributor to the high relaxivity and, therefore, the enhanced contrast seen in MRI images. nih.govacs.org Further design principles involve creating multimeric or dendrimeric structures by linking several Gd-AAZTA units together, which slows the molecular tumbling rate and further boosts relaxivity. nih.govacs.org

| Gd(III) Complex | Type | Relaxivity (r₁) at 21.5 MHz, 25 °C (mM⁻¹s⁻¹) |

| Gd-AAZTA | Monomer | 7.1 acs.org |

| Gd-L1 | Tetramer | 16.4 acs.org |

Pharmacological and Biological Activities of 6 Methyl 1,4 Diazepane Derivatives

Neurotransmitter System Modulation

Derivatives of 6-methyl-1,4-diazepane have shown significant interactions with several neurotransmitter systems, including GABAergic, serotonergic, and cholinergic pathways.

The 1,4-diazepane ring is a core component of benzodiazepines, which are well-known positive allosteric modulators of the GABA-A receptor. nih.govmdpi.com These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov The binding of benzodiazepines to the GABA-A receptor enhances the effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability.

Research has shown that the introduction of a methyl group at specific positions on the diazepine (B8756704) ring can influence the binding affinity and selectivity for different GABA-A receptor subtypes. acs.org For instance, a methyl group at the 3-position of the seven-membered diazepine ring has been shown to be a critical determinant for subtype selectivity. acs.org While direct studies on this compound itself are limited in this context, the broader class of diazepine derivatives it belongs to is known to modulate GABAergic activity. smolecule.comresearchgate.net The conformational flexibility of the diazepane ring allows it to interact with diverse biological targets, including the benzodiazepine (B76468) binding site at the interface of the α and γ subunits of the GABA-A receptor. nih.gov Computational docking studies have been used to investigate the binding modes of various benzodiazepine derivatives, highlighting the importance of specific structural features for high-affinity binding. nih.govacs.org

A significant area of research for this compound derivatives has been their activity as serotonin (B10506) 5-HT3 receptor antagonists. amazonaws.comnih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and anxiety. In the search for potent antiemetic agents, a series of benzamides were synthesized from 6-amino-1,4-dialkylhexahydro-1,4-diazepines. nih.gov These studies revealed that the 1-ethyl-4-methylhexahydro-1,4-diazepine ring was an optimal amine moiety for dual antagonism of both dopamine (B1211576) D2 and serotonin 5-HT3 receptors. nih.gov

One notable compound, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, demonstrated a much higher affinity for the dopamine D2 receptor compared to metoclopramide, alongside a potent 5-HT3 receptor binding affinity. nih.gov The optical resolution of this compound led to a significant discovery: the (R)-enantiomer showed strong affinity for both D2 and 5-HT3 receptors, while the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov This highlights the stereochemical importance of the this compound core in determining receptor selectivity.

| Compound | Target Receptors | Key Findings |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (Racemate) | Dopamine D2, Serotonin 5-HT3 | Potent dual antagonist activity. nih.gov |

| (R)-enantiomer | Dopamine D2, Serotonin 5-HT3 | Strong affinity for both receptors. nih.gov |

| (S)-enantiomer | Serotonin 5-HT3 | Potent and selective 5-HT3 receptor binding affinity. nih.gov |

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that are divided into five subtypes (M1-M5). mdpi.comnih.gov They are involved in numerous central and peripheral nervous system functions. mdpi.com The development of subtype-selective mAChR antagonists is a key goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. mdpi.com

While direct data on this compound derivatives as mAChR antagonists is not extensively detailed in the provided context, the broader class of diazepine-containing compounds has been explored for this activity. For example, compounds like AF-DX 384, which contain a benzodiazepine-like structure, have shown selectivity for M2 and M4 receptors. nih.govresearchgate.net These antagonists generally exhibit high affinity for M2 and M4 subtypes, intermediate affinity for M1 and M3, and low affinity for the M5 subtype. researchgate.net The selectivity of these compounds allows for the pharmacological dissection of muscarinic receptor function. researchgate.net The development of such selective antagonists is crucial for treating conditions like Parkinson's disease and dystonia by targeting specific mAChR subtypes. mdpi.com

Enzyme Inhibition Profiles

In addition to their effects on neurotransmitter receptors, derivatives of this compound have been identified as potent inhibitors of key enzymes implicated in cancer and inflammatory diseases.

Farnesyltransferase (FTase) is an enzyme that plays a crucial role in the post-translational modification of several proteins involved in cellular signal transduction, including the Ras protein. acs.orgnih.gov The inhibition of FTase has been a major target in the development of anticancer therapeutics. acs.org A new class of potent farnesyltransferase inhibitors based on a 1,4-diazepane scaffold has been synthesized, demonstrating inhibition potencies in the low nanomolar range. researchgate.net

These compounds have been shown to block the growth of hormone-resistant prostate cancer cell lines. researchgate.net The synthesis of these inhibitors often involves the use of 1,4-diazepane derivatives as key intermediates. For example, tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate was a crucial intermediate in the development of FTase inhibitors. The structure-activity relationship studies of these compounds have provided insights into how the positioning of substituents on the diazepane ring affects the binding affinity to the enzyme. Notably, the benzodiazepine derivative BMS-214662 is a potent inhibitor of farnesyltransferase with an IC50 of 1.35 nM. nih.gov

| Inhibitor Class | Target Enzyme | Significance |

| 1,4-Diazepane scaffold derivatives | Farnesyltransferase (FTase) | Potent inhibition in the low nanomolar range, with applications in oncology. researchgate.net |

| BMS-214662 | Farnesyltransferase (FTase) | IC50 of 1.35 nM, potential antineoplastic agent. nih.gov |

The p38/MAPK-activated protein kinase 2 (MK2) pathway is involved in inflammatory diseases and cancer metastasis. nih.govnih.gov As a downstream substrate of p38 MAPK, MK2 has emerged as an attractive therapeutic target to block this pathway while potentially avoiding the side effects associated with direct p38 inhibition. nih.gov

Benzothiophene inhibitors of MK2 have been developed, and their structure-activity relationships have been studied. researchgate.net One such potent, ATP-competitive inhibitor of MK2 is PF-3644022, which has an IC50 of 5.2 nM and a Ki of 3 nM. tocris.com Although not explicitly a this compound derivative itself, the chemical structure of PF-3644022, (10R)-9,10,11,12-Tetrahydro-10-methyl-3-(6-methyl-3-pyridinyl)-8H- smolecule.comacs.orgdiazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, incorporates a diazepine ring fused into a larger heterocyclic system. tocris.com This inhibitor has been shown to inhibit the production of tumor necrosis factor α (TNFα) and demonstrates oral efficacy in inflammatory models. researchgate.nettocris.com The development of MK2 inhibitors represents a promising strategy for the treatment of inflammatory conditions and cancer. nih.govnih.gov

| Inhibitor | Target Enzyme | Inhibition Data |

| PF-3644022 | Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) | IC50 = 5.2 nM; Ki = 3 nM tocris.com |

Hepatitis C Virus NS5B RNA Polymerase Inhibition

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. nih.govgoogle.com This enzyme is a prime target for direct-acting antiviral agents because it is crucial for the virus and absent in mammals. nih.govgoogle.com While direct research on this compound is not prominent in the search results, the broader class of diazepines, specifically 1,5-benzodiazepine derivatives, has been identified as inhibitors of the HCV NS5B polymerase. researchgate.net Optimization of a 1,5-benzodiazepine series led to the identification of potent inhibitors of HCV replication. researchgate.net For instance, two compounds, (R)-11-(4-benzyloxy-2-fluorophenyl)-6-hydroxy-3,3-dimethyl-10-(6-methylpyridine-2-carbonyl)-2,3,4,5,10,11-hexahydro-dibenzo[b,e] nih.govpharmaffiliates.comdiazepin-1-one and (R)-11-(4-benzyloxy-2-fluorophenyl)-6-hydroxy-3,3-dimethyl-10-(2,5-dimethyloxazol-4-carbonyl)-2,3,4,5,10,11-hexahydro-dibenzo[b,e] nih.govpharmaffiliates.comdiazepin-1-one, demonstrated effective inhibition of HCV replication with EC₅₀ values of 400 nM and 270 nM, respectively, and cellular cytotoxicity (CC₅₀) values greater than 20 μM. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.commdpi.com Their dysregulation is linked to various human cancers, making them a key target for anticancer drug development. mdpi.com HDAC inhibitors modulate gene expression and are used to study epigenetic modifications. scbt.com

Research into novel HDAC inhibitors has involved the modification of existing drugs like Vorinostat. In one study, the phenyl group of Vorinostat was replaced with various tricyclic "caps" that feature a central, eight-membered heterocyclic ring. This work led to the development of compounds based on a dibenzo[b,f]azocin-6(5H)-one scaffold that exhibited better HDAC inhibition than Vorinostat. mdpi.com Another study focused on creating dual inhibitors targeting both HDAC and the G9a enzyme, leading to a compound that showed promising inhibition of both targets in the low micromolar range in cell-based assays. nih.gov

β-Lactamase Inhibition (General Diazepines)

β-lactamase enzymes produced by bacteria confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are crucial for restoring the efficacy of antibiotics. The 1,3-diazepine moiety is a key structural feature in several recently approved β-lactamase inhibitors, such as avibactam. ibmmpeptide.comresearchgate.net Second-generation inhibitors often contain a diazabicyclooctane (DBO) scaffold, which is effective against a broad spectrum of β-lactamases, including class A, C, and D enzymes. researchgate.netacs.org For example, ETX2514, a non-β-lactam diazabicyclooctenone inhibitor, demonstrates greater potency and a broader spectrum of inhibition than avibactam. nih.gov Another DBO class inhibitor, relebactam, when combined with imipenem, restores its activity against imipenem-resistant bacteria. researchgate.net

Epigenetic Target Modulation: Bromodomain Inhibition

Bromodomain and extra-terminal domain (BET) proteins are epigenetic readers that recognize acetylated lysine residues on histones, playing a key role in transcriptional regulation. nih.gov Inhibitors of BET bromodomains are being pursued as treatments for cancer and inflammation. rcsb.org

Derivatives of 1,4-diazepane have been successfully developed as potent BET bromodomain inhibitors. Fragment-based drug design has led to the creation of novel series, including benzotriazolo[4,3-d] nih.govpharmaffiliates.comdiazepines. nih.gov These compounds showed potent inhibition of BET bromodomains in both biochemical and cellular assays. Further optimization of this series for improved metabolic stability resulted in molecules that demonstrated a dose- and time-dependent reduction of plasma IL-6 in mouse models. nih.gov A 1,4-diazepane fragment was also noted to extend into a specific pocket of the HMT enzyme, a different type of epigenetic modulator. mdpi.com

Anticancer and Antiproliferative Activities

The 1,4-diazepane scaffold is a core element in many compounds with anticancer and antiproliferative properties. chemrj.orgscirp.org A novel series of 7-(1,4-diazepan)-substituted nih.govresearchgate.netoxazolo[4,5-d]pyrimidines were synthesized and evaluated against 60 cancer cell lines. chemrj.org Two compounds from this series showed significant growth inhibitory, cytostatic, and cytotoxic activities. chemrj.org

Similarly, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and tested for antiproliferative activity on the Reh B-cell leukemic cell line. scirp.orgsemanticscholar.org The study found that derivatives with a carboxamide linkage were generally more active than their carbothioamide counterparts. scirp.orgsemanticscholar.org The compound 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide showed good activity with an IC₅₀ value of 18 µM. scirp.org

Another study reported on 5,7-diaryl-2,3-dihydro-1,4-diazepine derivatives, with compound 4a showing significant cytotoxicity against K562 and Jurkat cell lines (IC₅₀ values of 9.12 and 10.59 mM, respectively). tandfonline.com Furthermore, judicial structural modifications of 5:7-fused ring-expanded nucleosides led to a novel 5:7:5-fused diimidazo[4,5-d:4′,5′-f] nih.govresearchgate.netdiazepine-2-one, which exhibited promising broad-spectrum in vitro anticancer activity. nih.gov

Table 1: Anticancer and Antiproliferative Activity of 1,4-Diazepane Derivatives

| Compound Name | Cancer Cell Line | Activity Type | Measurement (µM) | Source |

|---|---|---|---|---|

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govresearchgate.netoxazolo-[4,5-d]-pyrimidine | Various | Growth Inhibitory (GI₅₀) | 0.9-1.9 | chemrj.org |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govresearchgate.netoxazolo-[4,5-d]-pyrimidine | Various | Cytostatic (TGI) | 2.1-3.6 | chemrj.org |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govresearchgate.netoxazolo-[4,5-d]-pyrimidine | Various | Cytotoxic (LC₅₀) | 5.9-7.4 | chemrj.org |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govresearchgate.netoxazolo[4,5-d]pyrimidine | Various | Growth Inhibitory (GI₅₀) | 0.9-1.9 | chemrj.org |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govresearchgate.netoxazolo[4,5-d]pyrimidine | Various | Cytostatic (TGI) | 2.1-3.6 | chemrj.org |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govresearchgate.netoxazolo[4,5-d]pyrimidine | Various | Cytotoxic (LC₅₀) | 5.9-7.4 | chemrj.org |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | Antiproliferative (IC₅₀) | 18 | scirp.org |

| 5-(2-Hydroxyphenyl)-7-phenyl-2,3-dihydro-1H-1,4-diazepine (4a) | K562 (Leukemia) | Cytotoxic (IC₅₀) | 9.12 | tandfonline.com |

| 5-(2-Hydroxyphenyl)-7-phenyl-2,3-dihydro-1H-1,4-diazepine (4a) | Jurkat (Leukemia) | Cytotoxic (IC₅₀) | 10.59 | tandfonline.com |

| Pyrimidodiazepine (16a) | K-562 (Leukemia) | Growth Inhibitory (GI₅₀) | 0.622 | nih.gov |

Antiviral and Anti-HIV Activities

The 1,4-diazepane ring system has been explored for its antiviral potential. scirp.org In a search for novel drugs against human respiratory syncytial virus (RSV), 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane (designated C15) was identified as a potent fusion inhibitor, reducing virus infectivity with an IC₅₀ value of 0.13μM. nih.gov

In the context of HIV, pyrido[3,2-e] nih.govpharmaffiliates.comdiazepine derivatives were synthesized and tested for anti-HIV-1 activity. nih.gov However, the tested compounds, including a derivative of 6-methyl-2-pyridylamine, did not show antiviral activity comparable to the standard drug zidovudine (B1683550). nih.gov In contrast, other studies have found that new arylpyrido-diazepine and -thiodiazepine derivatives are potent and highly selective HIV-1 inhibitors that target the reverse transcriptase enzyme. nih.gov These compounds were effective against various HIV-1 strains, including those resistant to zidovudine (AZT). nih.gov

Antimicrobial and Antifungal Activities

Derivatives of the 1,4-diazepane scaffold have demonstrated notable antimicrobial and antifungal activities. A series of novel 1H-1,4-diazepines incorporating a pyrazolopyrimidinone (B8486647) moiety were synthesized and screened for their activity against bacteria (Staphylococcus aureus, Klebsiella pneumoniae) and fungi (Aspergillus niger, Candida albicans), showing activity against all tested organisms. ias.ac.in Another study on 1,4-diazepane ring-based systems reported that certain compounds exhibited significant antifungal activity against C. albicans. researchgate.net

Fused uracils containing a 1,4-diazepine ring are also recognized for their wide range of antimicrobial activities. nih.gov Additionally, newly synthesized nih.govpharmaffiliates.com substituted benzodiazepines showed good antimicrobial activity against a panel of bacteria including E. coli and B. subtilis. saudijournals.com Indolyl benzo[b] nih.govpharmaffiliates.comdiazepins have also been synthesized and shown to be potent antimicrobial agents, with methyl and chloro substitutions on the indole (B1671886) ring enhancing activity. arabjchem.org

Mechanistic Studies and Theoretical Investigations of 6 Methyl 1,4 Diazepane Chemistry

Elucidation of Molecular Interactions and Binding Affinities with Biological Targets

The 6-methyl-1,4-diazepane scaffold is a key structural motif in the design of ligands for various biological targets. Research has focused on understanding the molecular interactions and binding affinities of its derivatives to elucidate their mechanism of action and guide the development of more potent and selective compounds.

One area of significant investigation is the interaction of diazepane derivatives with sigma receptors (σR), which are implicated in a range of neurological disorders. A study on a series of diazepane-containing derivatives revealed that a bulky diazepane spacer can retain or even improve the affinity for both σ1 and σ2 receptor subtypes compared to their piperidine ring counterparts. nih.gov Specifically, benzofuran and quinoline substituted diazepane derivatives demonstrated the highest affinity for sigma receptors. nih.gov Molecular dynamics simulations confirmed a strong interaction between the benzofuran derivative and the active site of the σ1 receptor, highlighting the importance of specific structural features for potent binding. nih.gov

The GABA-A receptor is another crucial target for diazepine (B8756704) derivatives, known for their anxiolytic and sedative properties. blogspot.com The central 7-membered ring structure of diazepam, a related compound, is essential for its activity. blogspot.com The substituents on this ring significantly influence the potency and duration of action. For instance, more lipophilic substituents at the 7-position can increase both potency and duration. blogspot.com The methyl group at the 2-position of the central ring enhances lipophilicity, which is important for its distribution into the central nervous system. blogspot.com

Furthermore, the 6-amino-6-methyl-1,4-diazepine framework has been identified as a versatile ligand moiety for organo rare-earth metal chemistry, demonstrating its broader utility in coordination chemistry. rug.nl

Table 1: Binding Affinities of Diazepane Derivatives for Sigma Receptors

| Compound | σ1R Ki (nM) | σ2R Ki (nM) |

| Benzofuran derivative 2c | Data not available | Data not available |

| 2,4-dimethyl substituted analogue 3c | 8.0 | 28 |

Note: Specific Ki values for compound 2c were not provided in the source, but it was noted as having the best σ1R affinity. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the study of this compound and its derivatives, providing deep insights into their electronic structure, reactivity, and conformational behavior.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involving diazepine derivatives. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to perform a theoretical study of the chemo- and regioselectivity of cycloaddition reactions involving 1,5-benzodiazepine derivatives. tandfonline.com These studies help in analyzing the geometry of reactants and products, locating transition states, and determining reaction paths. tandfonline.com Such computational results have shown that these reactions are completely chemo- and regioselective and that the mechanism is non-concerted. tandfonline.com DFT has also been employed to study the synthesis of 1,4-diazepines, specifying the reaction mechanism and the relative stability of the different species involved.

Theoretical Analysis of Tautomerism and Conformational Stability

The conformational flexibility of the seven-membered diazepine ring is a critical determinant of its biological activity. Theoretical methods are employed to analyze the various possible conformations and tautomeric forms. Studies have shown that for some 1,5-benzodiazepine derivatives, the boat conformation is the dominant form for the seven-membered diazepine ring. researchgate.net The relative free energies calculated using computational methods indicate the most stable tautomers and conformers in both the gas phase and in solution. researchgate.net

NMR spectroscopy, X-ray crystallography, and molecular modeling studies of N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov Synthesis and evaluation of a macrocycle that enforces a similar conformation suggested that this geometry mimics the bioactive conformation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For diazepam and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for their pharmacological activity. blogspot.com These models highlight the importance of the central ring structure and the nature of substituents at various positions for their interaction with biological targets like the GABA-A receptor. blogspot.com

QSAR analyses have demonstrated the relevance of electronic effects for ligand binding, particularly associated with the negatively charged oxygen atom of the carbonyl group and the nature of the substituent in certain positions of the flavonoid ligands that also bind to the benzodiazepine (B76468) site. nih.gov These models can be used to predict the biological activity of new, untested diazepine derivatives. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling Research for Diazepane Derivatives

The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is crucial for understanding the therapeutic effects of diazepane derivatives. Research in this area for related compounds like benzodiazepines has focused on determinants of the duration of drug action, including dose, lipid solubility, and elimination half-life. nih.gov

A pharmacokinetic/pharmacodynamic/receptor binding model has been explored to predict the onset and duration of the pharmacological effect of diazepam. nih.gov This model considers both the free-plasma drug concentration and the relative amount of the drug bound to its receptor. nih.gov Studies have shown that behavioral performance is more significantly correlated with relative receptor occupancy than with unbound plasma-drug levels. nih.gov This highlights the importance of integrating receptor binding kinetics with plasma pharmacokinetics to accurately predict the pharmacological activity of these compounds. nih.gov

The development of new hypnotic agents with diazepine-like structures has also involved comparative pharmacokinetic and pharmacodynamic studies. For example, the pharmacokinetic profile of zaleplon, a pyrazolopyrimidine hypnotic, was compared to that of zolpidem, revealing a significantly shorter apparent elimination half-life for zaleplon. researchgate.net

Emerging Applications and Future Research Directions for 6 Methyl 1,4 Diazepane

Development as Radiopharmaceuticals

The development of radiolabeled compounds for use in Positron Emission Tomography (PET) imaging is a critical area of medical research, enabling the non-invasive study of biological processes and the distribution of drug molecules in living subjects. While direct studies on radiolabeled 6-Methyl-1,4-diazepane are not yet prominent, the broader class of diazepine-containing molecules, particularly benzodiazepines, has proven to be highly valuable as PET radioligands. wikipedia.org

A notable example is Flumazenil, a benzodiazepine (B76468) derivative that, when radiolabeled with carbon-11 (B1219553) ([11C]flumazenil), is used to visualize the distribution of GABA-A receptors in the human brain via PET scans. wikipedia.orgnih.gov The success of such tracers highlights the suitability of the diazepine (B8756704) scaffold for crossing the blood-brain barrier and binding with high specificity to CNS targets.

This precedent suggests a promising future research direction for this compound. Its core structure could be modified and labeled with positron-emitting isotopes, such as carbon-11 or fluorine-18, to create novel PET tracers. Such radiopharmaceuticals could be instrumental in:

Mapping the in vivo distribution and density of novel biological targets.

Assessing the target engagement and pharmacokinetics of new therapeutic candidates derived from the this compound scaffold.

Providing diagnostic information for neurological and psychiatric disorders.

Future work in this area would involve the synthesis of precursor molecules suitable for radiolabeling and subsequent evaluation of their potential as imaging agents in preclinical models.

Exploration of Novel Synthetic Strategies and Methodological Advancements

The synthesis of 1,4-diazepane derivatives continues to be an active area of research, with a focus on developing mild, efficient, and versatile protocols. nih.gov Advances in synthetic organic chemistry are paving the way for more complex and functionally diverse molecules based on the this compound core.

Several foundational methods are employed for creating the diazepine ring system. These include traditional approaches such as:

Ring Closure Reactions : Cyclization of linear precursors like amino acids or aldehydes under specific acidic or basic conditions. smolecule.com

Reduction Reactions : The reduction of corresponding imines or nitriles to yield the saturated diazepane structure. smolecule.com

Substitution Reactions : The introduction of the methyl group or other functionalities onto a pre-existing diazepane ring. smolecule.com

More recent and advanced strategies offer improved yields and broader applicability. An efficient procedure for synthesizing substituted 1,4-diazepines involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov This method is noted for producing high yields in short reaction times. nih.gov Another modern approach involves the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which provides a pathway to novel azetidine-fused 1,4-diazepine derivatives that can be further modified. mdpi.com

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Ring Closure Reactions | Cyclization of linear precursors (e.g., amino acids, aldehydes) to form the seven-membered ring. smolecule.com | Fundamental approach, relies on appropriate starting materials. |

| Reduction of Imines/Nitriles | Conversion of unsaturated precursors into the saturated diazepane ring. smolecule.com | Commonly used for creating the core heterocyclic structure. |

| Heteropolyacid (HPA) Catalysis | Condensation of ketimine intermediates with aldehydes using HPAs as efficient catalysts. nih.gov | High yields, short reaction times, and controlled acidic properties. nih.gov |

| Intramolecular C–N Coupling | Copper-catalyzed intramolecular cross-coupling to form fused diazepine systems. mdpi.com | Allows for the creation of complex, polycyclic structures under mild conditions. mdpi.com |

Future research will likely focus on stereoselective synthesis methods to control the compound's three-dimensional structure, which is crucial for its biological activity. The development of one-pot reactions and the use of novel catalytic systems will also be key to making these valuable compounds more accessible for pharmacological screening.

Identification of New Biological Targets and Therapeutic Areas

Due to its structural similarities to known psychoactive compounds, this compound is a promising lead compound for the development of new therapeutics, particularly for CNS disorders. smolecule.com Its flexible seven-membered ring allows it to adopt various conformations, potentially enabling it to bind to a diverse range of biological targets. smolecule.com

Initial research suggests that derivatives of the 1,4-diazepane scaffold could interact with key neurotransmitter systems. Potential targets include:

GABA Receptors : The structural analogy to benzodiazepines, which are well-known modulators of the GABA-A receptor, makes this a primary target of interest. smolecule.comnih.gov Compounds targeting this receptor could be developed as novel anxiolytics, sedatives, or anticonvulsants. nih.gov

Serotonin (B10506) Receptors : Interaction with serotonin pathways could lead to the development of new antidepressants or anxiolytics with potentially different mechanisms of action compared to existing drugs. smolecule.com

The versatility of the 1,4-diazepane structure allows it to serve as a scaffold for creating libraries of compounds to be screened against a wide array of biological targets. This approach could uncover entirely new therapeutic applications beyond the traditional scope of CNS agents.

| Potential Biological Target | Associated Therapeutic Area | Rationale |

|---|---|---|

| GABA-A Receptors | Anxiety, Epilepsy, Insomnia | Structural similarity to benzodiazepines, which are known modulators of this receptor. smolecule.comnih.gov |

| Serotonin Receptors | Depression, Anxiety Disorders | Potential to modulate serotonergic pathways, influencing mood and anxiety. smolecule.com |

Future research efforts will involve extensive screening of this compound derivatives against various receptors, enzymes, and ion channels to fully elucidate their pharmacological profile and identify the most promising candidates for clinical development.

Q & A

Basic: What are the standard synthetic protocols for 6-Methyl-1,4-diazepane derivatives?

Synthesis typically involves reductive amination or cyclization of diamines with carbonyl compounds. For example, 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride is synthesized via stepwise alkylation and cyclization, using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and control reaction rates . Long-chain derivatives like 1,4-dihexadecyl-1,4-diazepane require alkylation of the diazepane nitrogen atoms with hexadecyl halides under reflux conditions in ethanol . Key parameters include temperature (60–100°C), solvent choice, and reaction time (12–48 hours). Yield optimization often involves purification via column chromatography or recrystallization.

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs spectroscopic techniques:

- NMR : H and C NMR identify methyl group positions (e.g., δ 1.2–1.5 ppm for CH in 6-Methyl derivatives) and nitrogen environment shifts .

- X-ray crystallography : Resolves stereochemistry, as seen in 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one, confirming chair-like conformations and substituent orientations .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 128.175 for 1-Methyl-1,4-diazepan-5-one) validate molecular weight .

Basic: What initial biological activities have been reported for this compound derivatives?

- Neuropharmacology : Derivatives like 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride show GABA receptor modulation, with IC values comparable to benzodiazepines .

- Antimicrobial : 1-Benzyl-1,4-diazepane inhibits bacterial efflux pumps (e.g., in E. coli), reducing antibiotic resistance by 4–8-fold .

- Chelation : AAZTA (a this compound derivative) binds trivalent metals (e.g., Ga) for PET imaging, achieving >95% radiolabeling efficiency under mild conditions .

Advanced: How can researchers resolve contradictions in receptor binding affinities among diazepane derivatives?

Discrepancies arise from substituent positioning and stereochemistry. For example:

- Substituent effects : Methoxymethyl at position 6 (vs. position 2) alters GABA affinity due to steric hindrance or hydrogen bonding variations .

- Chirality : (R)-1,5-Dimethyl-1,4-diazepane exhibits 10-fold higher receptor selectivity than its (S)-isomer, validated via enantioselective synthesis and competitive binding assays .

Methodology : Use radioligand displacement assays (e.g., H-flunitrazepam for GABA) and molecular docking simulations to map steric/electronic interactions .

Advanced: What methodologies optimize pharmacokinetic studies of lipophilic diazepane derivatives?

- Lipophilicity adjustment : Long alkyl chains (e.g., hexadecyl) enhance membrane permeability but reduce aqueous solubility. LogP values can be tuned via chain length (C12–C18) or polar group incorporation (e.g., hydroxyl) .

- In vitro models : Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration.

- In vivo tracking : Radiolabeled derivatives (e.g., C-tagged) quantify biodistribution in rodent models, with HPLC-MS/MS for metabolite profiling .

Advanced: How does AAZTA’s chelation performance compare to DOTA in radiopharmaceuticals?

- Kinetics : AAZTA exhibits faster radiolabeling (5–10 minutes vs. 30+ minutes for DOTA) at pH 4–5, reducing ligand decomposition risks .

- Stability : AAZTA-Ga complexes show comparable serum stability (t > 4 hours) to DOTA but higher selectivity for trivalent metals.

- Applications : AAZTA’s mesocyclic structure enables smaller chelate size, improving tumor targeting efficiency in preclinical PET imaging .

Advanced: How do alkyl chain modifications impact the biological activity of 1,4-diazepane derivatives?

- Chain length : Hexadecyl chains in 1,4-dihexadecyl-1,4-diazepane increase logP by 2–3 units vs. methyl derivatives, enhancing CNS uptake but reducing renal clearance .

- Branched vs. linear : 6-Ethyl-6-isopropyl-1,4-diazepane-5,7-dione shows 50% higher efflux pump inhibition vs. linear analogs due to improved membrane insertion .

Validation : Compare IC values in cell-based assays (e.g., MIC reductions in E. coli ) and MD simulations of lipid bilayer interactions.

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral diazepanes?

- Catalysis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity (>90% ee) in reductive amination steps .

- Low-temperature protocols : Reactions at –20°C suppress epimerization, as demonstrated for (R)-1,5-Dimethyl-1,4-diazepane .

- Analytical QC : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity during scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。